Phenol, 2-((ethylsulfonyl)methyl)-

Description

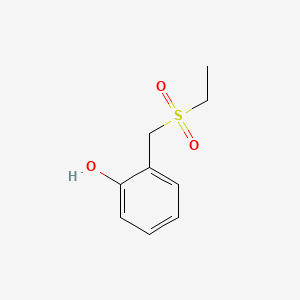

Phenol, 2-((ethylsulfonyl)methyl)- (systematic IUPAC name: 2-[(ethylsulfonyl)methyl]phenol) is a phenolic derivative featuring an ethylsulfonylmethyl substituent at the ortho position of the aromatic ring. The ethylsulfonyl (–SO₂CH₂CH₃) group is a strong electron-withdrawing moiety, which significantly influences the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name |

2-(ethylsulfonylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-2-13(11,12)7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHBGORIEUVGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201543 | |

| Record name | Phenol, 2-((ethylsulfonyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53380-27-1 | |

| Record name | Phenol, 2-((ethylsulfonyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-((ethylsulfonyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-((ethylsulfonyl)methyl)- typically involves the sulfonation of a phenol derivative. One common method includes the reaction of phenol with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution at the desired position .

Industrial Production Methods

In industrial settings, the production of Phenol, 2-((ethylsulfonyl)methyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-((ethylsulfonyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions.

Substitution: Various electrophiles such as halogens or nitro groups; often requires acidic or basic catalysts.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitro-substituted phenol derivatives.

Scientific Research Applications

Phenol, 2-((ethylsulfonyl)methyl)- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenol, 2-((ethylsulfonyl)methyl)- involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Phenol, 2-[(4-methylphenyl)sulfonyl]- (CAS 10371-01-4)

- Structure: Features a p-toluenesulfonyl (tosyl) group at the ortho position of phenol.

- Molecular Formula : C₁₃H₁₂O₃S.

- Key Differences: The tosyl group (–SO₂C₆H₄CH₃) is bulkier and more lipophilic than the ethylsulfonylmethyl group in the target compound. Enhanced electron-withdrawing effect due to the aromatic ring in the tosyl group, which may increase the phenol’s acidity compared to the ethylsulfonyl analog .

- Applications : Used as an intermediate in organic synthesis, particularly in protecting group chemistry.

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS 80036-89-1)

- Structure : A benzoate ester with ethylsulfonyl and methoxy substituents.

- Molecular Formula: C₁₁H₁₅NO₅S.

- Key Differences: The ethylsulfonyl group is meta to the ester and amino groups, altering electronic distribution. The presence of a methoxy (–OCH₃) group enhances solubility in polar solvents, while the ester group increases stability under acidic conditions .

- Applications : Critical intermediate in synthesizing Amisulpride, an antipsychotic drug, highlighting the role of ethylsulfonyl groups in bioactive molecules .

2-(Ethylsulfonyl)ethanol

- Structure : An aliphatic alcohol with an ethylsulfonyl group (–SO₂CH₂CH₃).

- Key Differences: Lacks the aromatic phenol ring, reducing resonance stabilization and acidity. Functions as a solvent and stabilizer in nucleophilic substitution reactions due to its polar sulfonyl group .

- Applications : Used in chemical synthesis to facilitate bond formation and control reaction conditions .

Chemical Reactivity and Functional Group Behavior

- Acidity: The ethylsulfonyl group increases the phenol’s acidity by stabilizing the deprotonated form via electron withdrawal. This effect is less pronounced than in tosyl derivatives due to the absence of an aromatic substituent .

- Solubility :

- Ethylsulfonylmethyl groups improve water solubility compared to purely lipophilic substituents (e.g., methyl or phenyl groups). However, solubility is lower than in sulfonate (–SO₃⁻) analogs due to the absence of ionic character.

- Reactivity :

- The ethylsulfonyl group can participate in nucleophilic substitutions, where the sulfonyl oxygen acts as a leaving group. This reactivity is exploited in the synthesis of sulfonamides and sulfonic esters .

Biological Activity

Phenol, 2-((ethylsulfonyl)methyl)-, a sulfonyl-substituted phenolic compound, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Phenol, 2-((ethylsulfonyl)methyl)- is characterized by its phenolic structure with an ethylsulfonyl group attached to the methyl position. This unique substitution pattern influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃S |

| Molecular Weight | 188.25 g/mol |

| CAS Number | 53380-27-1 |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that Phenol, 2-((ethylsulfonyl)methyl)- exhibits various biological activities, particularly antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial effects against a range of bacteria. It has been evaluated for its Minimum Inhibitory Concentration (MIC) against various strains:

- Staphylococcus aureus : MIC of 62.5 µg/mL

- Escherichia coli : MIC of 125 µg/mL

- Pseudomonas aeruginosa : MIC of 31.25 µg/mL

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Anti-inflammatory Properties

The ethylsulfonyl group may contribute to the compound's ability to inhibit inflammatory pathways. Preliminary studies indicate that it can modulate the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This modulation can lead to reduced production of pro-inflammatory mediators.

The biological activity of Phenol, 2-((ethylsulfonyl)methyl)- can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Electrophilic Interactions : The ethylsulfonyl moiety may engage in electrophilic interactions with nucleophiles in biological systems, altering biochemical pathways.

- Oxidative Stress Modulation : By influencing redox states within cells, this compound may protect against oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Phenol, 2-((ethylsulfonyl)methyl)-, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Unique Features |

|---|---|---|

| Phenol, 4-((ethylsulfonyl)methyl)- | 125 µg/mL | Different substitution pattern |

| Phenol, 2-((methylsulfonyl)methyl)- | 250 µg/mL | Methyl instead of ethyl group |

| Phenol, 2-((propylsulfonyl)methyl)- | 62.5 µg/mL | Propyl group affects lipophilicity |

Phenol, 2-((ethylsulfonyl)methyl)- shows superior antimicrobial activity compared to some analogs due to its specific substitution pattern and resulting interactions within biological systems.

Case Studies and Research Findings

Recent studies have explored the potential applications of Phenol, 2-((ethylsulfonyl)methyl)- in drug development:

- Case Study A : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 62.5 µg/mL, suggesting its potential use in preventing chronic infections associated with biofilms .

- Case Study B : Another investigation highlighted its anti-inflammatory effects in vitro by measuring the reduction of COX-2 expression in human cell lines treated with varying concentrations of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.